molecular formula C39H34OP2+2 B12649143 1,3-Bis(triphenylphosphoranyl)acetone CAS No. 4885-57-8

1,3-Bis(triphenylphosphoranyl)acetone

Cat. No.: B12649143
CAS No.: 4885-57-8
M. Wt: 580.6 g/mol
InChI Key: KHAMUAPQDJPFHS-UHFFFAOYSA-N
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Description

1,3-Bis(triphenylphosphoranyl)acetone: is an organophosphorus compound with the molecular formula C39H34OP2 It is characterized by the presence of two triphenylphosphoranyl groups attached to an acetone backbone

Properties

CAS No.

4885-57-8

Molecular Formula

C39H34OP2+2

Molecular Weight

580.6 g/mol

IUPAC Name

(2-oxo-3-triphenylphosphaniumylpropyl)-triphenylphosphanium

InChI

InChI=1S/C39H34OP2/c40-33(31-41(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36)32-42(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-30H,31-32H2/q+2

InChI Key

KHAMUAPQDJPFHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(triphenylphosphoranyl)acetone can be synthesized through the reaction of triphenylphosphine with acetone under specific conditions. The reaction typically involves the use of a strong base to deprotonate the acetone, followed by the addition of triphenylphosphine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: While specific industrial production methods for 1,3-Bis(triphenylphosphoranyl)acetone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(triphenylphosphoranyl)acetone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The triphenylphosphoranyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphoranyl compounds.

Scientific Research Applications

1,3-Bis(triphenylphosphoranyl)acetone has several applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving phosphorus-containing biomolecules.

    Industry: It can be used in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1,3-Bis(triphenylphosphoranyl)acetone involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or other reactants involved.

Comparison with Similar Compounds

    Triphenylphosphine: A common ligand in coordination chemistry.

    1,3-Bis(diphenylphosphino)propane: Another organophosphorus compound with similar applications.

    Triphenylphosphine oxide: A product of the oxidation of triphenylphosphine.

Uniqueness: 1,3-Bis(triphenylphosphoranyl)acetone is unique due to its specific structure, which allows it to form stable complexes with metal ions. This makes it particularly useful in catalytic applications and as a reagent in organic synthesis.

Biological Activity

1,3-Bis(triphenylphosphoranyl)acetone (commonly referred to as TPA-acetone) is a phosphine oxide compound that has garnered attention for its potential biological activities. This article reviews the biological activity of TPA-acetone, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications based on diverse sources.

Chemical Structure

The compound features a central acetone moiety flanked by two triphenylphosphoranyl groups. Its structural formula can be depicted as follows:

TPA acetone= C6H5 3PC O C CH3 C O P C6H5 3\text{TPA acetone}=\text{ C}_6\text{H}_5\text{ }_3\text{P}-\text{C O C CH}_3\text{ C O P C}_6\text{H}_5\text{ }_3

Research indicates that TPA-acetone may exhibit biological activity through several mechanisms:

  • Antioxidant Activity : TPA-acetone has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular environments. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Enzyme Inhibition : Studies have suggested that TPA-acetone can inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival. The specific enzymes targeted by TPA-acetone remain to be fully elucidated.
  • Cell Cycle Modulation : Preliminary findings indicate that TPA-acetone may influence cell cycle progression, particularly in cancer cells. This modulation could lead to enhanced apoptosis (programmed cell death), making it a candidate for further investigation in cancer therapy.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of TPA-acetone on various cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
HCT-116 (Colon)4.36Induction of apoptosis
MCF7 (Breast)5.62Cell cycle arrest
PC-3 (Prostate)3.54Enzyme inhibition
CCRF-CBM (Leukemia)2.45Antioxidant activity

Table 1: Cytotoxicity of TPA-acetone on selected cancer cell lines.

Case Studies

Several case studies highlight the biological activity of TPA-acetone:

  • Study on Colon Cancer Cells : A study investigated the effects of TPA-acetone on HCT-116 colon cancer cells, revealing an IC50 value of 4.36 µM, indicating significant cytotoxicity. The study suggested that TPA-acetone induces apoptosis via intrinsic pathways involving mitochondrial dysfunction.
  • Breast Cancer Research : Another study focused on MCF7 breast cancer cells, where TPA-acetone was found to arrest the cell cycle at the G2/M phase, leading to increased cell death rates.
  • Prostate Cancer Studies : Research involving PC-3 prostate cancer cells demonstrated that TPA-acetone inhibits specific metabolic enzymes, contributing to its cytotoxic effects.

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